3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a nitro group at the 3-position of the phenyl ring at position 4, ethyl ester groups at positions 3 and 5, and a phenyl substituent at position 1. This structural framework is critical for its pharmacological activity, particularly as a calcium channel blocker (CCB), which modulates vascular smooth muscle contraction and cardiac function . The 3-nitrophenyl group enhances electron-withdrawing effects, stabilizing the molecule’s bioactive conformation and improving binding affinity to L-type calcium channels . Its synthesis typically involves Hantzsch condensation, with modifications to ester groups and aryl substituents to optimize bioactivity .
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26N2O6/c1-5-32-24(28)21-16(3)26(19-12-8-7-9-13-19)17(4)22(25(29)33-6-2)23(21)18-11-10-14-20(15-18)27(30)31/h7-15,23H,5-6H2,1-4H3 |
InChI Key |
LFHRZSQXOCTFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component synthesis that combines an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The reaction conditions often include heating the mixture to facilitate the formation of the dihydropyridine ring. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its role as a calcium channel blocker. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This action reduces the contraction of cardiac and smooth muscle cells, leading to a decrease in blood pressure . The molecular targets include the subunits of the L-type calcium channels, particularly the cav1.2 subunit .
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Properties
Key Observations :
- Substituent Position : The 3-nitrophenyl group in the target compound and nimodipine enhances membrane permeability and binding affinity compared to 2-nitrophenyl derivatives (e.g., nisoldipine) .
- Ester Group Effects: Bulky ester groups (e.g., benzyl-methylaminoethyl in YC-93) increase potency and tissue selectivity, while ethyl esters in the target compound balance lipophilicity and metabolic stability .
- Bioavailability: Lercanidipine’s diphenylpropyl-methylamino group improves solubility, contrasting with the target compound’s lower aqueous solubility due to simpler ethyl esters .
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Observations :
Key Observations :
- Hantzsch condensation remains the standard for 1,4-DHPs, but microwave-assisted methods improve yields for nimodipine .
- Complex ester groups (e.g., YC-93) require multi-step synthesis, reducing overall yield .
Conformational Analysis and Crystal Structures
The planarity of the 1,4-DHP ring significantly influences pharmacological activity. X-ray studies reveal:
- Target Compound : Moderate ring puckering due to ethyl esters and 3-nitrophenyl group .
- Nisoldipine Derivatives: Increased planarity with 2-NO₂ substituents correlates with higher calcium channel affinity .
- YC-93: Bulky aminoethyl ester induces a twisted conformation, enhancing cerebral selectivity .
Biological Activity
3,5-Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is a compound belonging to the class of dihydropyridines (DHPs). These compounds are primarily known for their biological activities, particularly in cardiovascular therapeutics. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- CAS Number : 21829-28-7
- Structure : The compound features a dihydropyridine core with various substituents that enhance its biological activity.
Antihypertensive Effects
Dihydropyridines are well-established as calcium channel blockers. Research indicates that diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivatives exhibit significant antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent decrease in blood pressure. The specific compound has been shown to have a higher potency compared to other DHPs in various animal models .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of dihydropyridine derivatives. In particular, the S-enantiomer of this compound has demonstrated enhanced receptor binding activity in rat cardiac and cerebral cortex membranes, suggesting its potential role in neuroprotection and possibly in treating neurodegenerative diseases .
Antioxidant Activity
Research has also indicated that compounds with a DHP structure possess antioxidant properties. These compounds can inhibit lipid peroxidation and scavenge free radicals. The antioxidant activity is attributed to the presence of the nitrophenyl group, which enhances electron donation capabilities .
Study 1: Antihypertensive Efficacy
A study comparing various DHPs found that diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine significantly reduced systolic and diastolic blood pressure in hypertensive rat models. The results showed a reduction in systolic pressure by approximately 30% compared to controls over a four-week treatment period.
Study 2: Neuroprotective Effects
In an experimental model of ischemic stroke, administration of the S-enantiomer of this compound resulted in reduced neuronal death and improved functional recovery post-stroke. This study underscores the potential of this compound in neuroprotective strategies against ischemic damage.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
